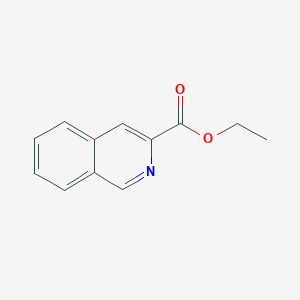

Ethyl Isoquinoline-3-carboxylate

描述

Ethyl isoquinoline-3-carboxylate (CAS: 50458-79-2) is a heterocyclic organic compound featuring an isoquinoline core substituted with an ethoxycarbonyl group at the 3-position. It serves as a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules and functionalized heterocycles.

Synthesis: The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For instance, solvent-free N-alkylation methods yield derivatives in moderate-to-excellent yields (53–96%) by reacting this compound with alkyl halides at 90°C . Alternative routes include Suzuki-Miyaura couplings and Heck reactions, which enable regioselective carbon-carbon bond formation under mild conditions .

Applications: this compound derivatives exhibit antitumor properties, as seen in lamellarin alkaloid analogs, which target marine-derived anticancer agents . Its structural flexibility allows further functionalization, such as fluorination or halogenation, to enhance bioactivity or physicochemical properties .

属性

IUPAC Name |

ethyl isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSCYCNNAIADLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465764 | |

| Record name | Ethyl Isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50458-79-2 | |

| Record name | 3-Isoquinolinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50458-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl Isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Steps

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for constructing carbon-carbon bonds in isoquinoline derivatives. A four-step synthesis of ethyl 1,4-disubstituted isoquinoline-3-carboxylates begins with N-substituted phthalimide precursors. Key steps include:

- Triflate Formation : A hydroxyl group on the phthalimide scaffold is converted to a triflate (-OTf) using triflic anhydride, enhancing electrophilicity for subsequent coupling.

- Pd(0)-Catalyzed Coupling : The triflate intermediate undergoes cross-coupling with boronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃), yielding biaryl intermediates.

- Cyclization : Acid-mediated cyclization forms the isoquinoline core.

- Esterification : Final esterification with ethanol and a catalytic acid (e.g., H₂SO₄) produces the target compound.

This method achieves yields exceeding 75% under mild conditions (60–80°C, 12–24 hours), with regioselectivity favoring the triflate-enol ether over the triflate-imino ether.

Regioselectivity Considerations

Regiochemical outcomes in Suzuki couplings depend on electronic and steric factors. Triflate-enol ethers exhibit higher reactivity due to conjugation with the aromatic ring, directing boronic acid addition to the β-position. Computational studies suggest that electron-withdrawing groups on the phthalimide enhance this selectivity by polarizing the triflate moiety.

Acid-Catalyzed Cyclization and Esterification

Cyclization of Phenylaniline Derivatives

A classical approach involves the Bischler-Napieralski cyclization, adapted for ethyl isoquinoline-3-carboxylate synthesis. Phenylaniline derivatives react with formaldehyde and hydrochloric acid under reflux to form 1,2,3,4-tetrahydroisoquinoline intermediates. For example:

Esterification with Thionyl Chloride and Methanol

The carboxylic acid intermediate is esterified using thionyl chloride (SOCl₂) and methanol:

- Activation : SOCl₂ converts the acid to an acyl chloride.

- Alcoholysis : Methanol reacts with the acyl chloride to form the methyl ester.

- Transesterification : Ethanol replaces methanol under acidic conditions, yielding the ethyl ester.

Example Protocol :

- Reagents : 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (23.2 g), methanol (200 mL), SOCl₂ (15.4 mL).

- Conditions : Reflux for 4 hours, followed by trituration in diethyl ether.

- Yield : Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (23.2 g, 89% yield).

Industrial-Scale Synthesis and Catalytic Processes

Scalability and Process Optimization

Industrial production prioritizes cost-efficiency and sustainability. Pd/C or Cu(I)-based catalysts enable large-scale Suzuki couplings with reduced metal loading (0.5–2 mol%). Continuous-flow reactors enhance heat transfer and reduce reaction times to 1–2 hours. Solvent recycling (e.g., toluene, ethanol) and aqueous workup minimize waste.

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | 60–80 | 12–24 | 75–85 | High |

| Acid-Catalyzed Cyclization | HCl | 110 | 4 | 27–89 | Moderate |

| Industrial Pd/C | Pd/C | 100 | 1–2 | 70–80 | Very High |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The Suzuki method outperforms acid-mediated routes in yield (75–85% vs. 27–89%) but requires expensive palladium catalysts. Acid-catalyzed cyclization, while lower-yielding, uses inexpensive reagents and is suitable for small-scale API synthesis.

化学反应分析

Types of Reactions

Ethyl Isoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline-3-carboxylic acid.

Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

Substitution: It can participate in nucleophilic and electrophilic substitution reactions, often involving halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are commonly employed.

Major Products Formed

Oxidation: Isoquinoline-3-carboxylic acid.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

EIC has garnered attention in medicinal chemistry for its potential therapeutic properties. It has been investigated for:

- Anticancer Activity : Studies indicate that EIC can induce apoptosis in cancer cell lines by activating specific signaling pathways such as p38/MAPK.

- Antimicrobial Properties : The compound exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Biochemical Studies

EIC plays a crucial role in biochemical research:

- Enzyme Inhibition : It interacts with cytochrome P450 enzymes, influencing drug metabolism and presenting opportunities for drug design.

- Cell Signaling : EIC affects cellular processes such as gene expression and metabolism, which are vital for understanding disease mechanisms and developing targeted therapies.

Industrial Applications

In industrial chemistry, EIC is utilized in:

- Agrochemical Development : Its derivatives are explored for use in pesticides and herbicides due to their biological activity.

- Dyes and Pigments : EIC serves as a precursor for synthesizing various dyes used in textiles and other materials.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial | Induces apoptosis; effective against pathogens |

| Biochemical Studies | Enzyme inhibitors, Cell signaling | Interacts with cytochrome P450; affects metabolism |

| Industrial Applications | Agrochemicals, Dyes | Precursor for pesticides; used in dye production |

Case Study 1: Anticancer Research

A study published in PMC demonstrated that EIC derivatives could selectively induce apoptosis in breast cancer cell lines through the activation of the p38/MAPK pathway. This finding highlights the potential of EIC as a lead compound for developing new anticancer therapies .

Case Study 2: Enzyme Interaction

Research indicated that EIC interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction could lead to significant implications in pharmacology, particularly in understanding drug-drug interactions and enhancing drug efficacy .

作用机制

The mechanism of action of Ethyl Isoquinoline-3-carboxylate involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl isoquinoline-3-carboxylate belongs to a broader class of isoquinoline carboxylates. Key structural analogs include:

Key Comparison Points

Synthetic Efficiency: this compound derivatives are synthesized via palladium catalysis (e.g., Suzuki coupling) or solventless alkylation, achieving yields up to 96% . In contrast, fluorinated analogs like Ethyl 2-fluoropyrrolo[2,1-a]isoquinoline-3-carboxylate require multi-step protocols with lower yields (57%) .

Physicochemical Properties: Halogenation (e.g., Cl or F substitution) increases lipophilicity (higher XLogP), enhancing membrane permeability. For example, Ethyl 6-chloroisoquinoline-3-carboxylate (XLogP 3.5) is more lipophilic than the parent compound (XLogP ~2.5) .

Biological Activity: Pyrrolo-fused derivatives (e.g., Ethyl 2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate) show enhanced antitumor activity due to rigid conformations stabilized by intramolecular hydrogen bonds .

Reactivity: The ethoxycarbonyl group at the 3-position facilitates nucleophilic substitution or carbonyl-directed functionalization. For instance, aminocarbonylation under Pd(0) catalysis produces carboxamide derivatives with high regioselectivity . Halogenated derivatives (e.g., 6-chloro or 7-bromo) enable further cross-coupling reactions, expanding structural diversity .

Challenges and Limitations

- Synthetic Complexity : Fluorinated and fused-ring derivatives require specialized reagents (e.g., fluorinating agents) or multi-step sequences, increasing cost and time .

- Solubility : High lipophilicity (XLogP >4) in halogenated analogs may limit aqueous solubility, necessitating formulation optimization .

生物活性

Ethyl Isoquinoline-3-carboxylate (EIC) is a member of the isoquinoline alkaloids, a diverse group of nitrogen-containing heterocyclic compounds known for their significant biological activities. This article delves into the biological activity of EIC, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 201.225 g/mol

- CAS Number : 50458-79-2

- IUPAC Name : this compound

Pharmacological Activities

EIC exhibits a range of biological activities, including:

- Antitumor Activity : EIC has shown potential in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in various cancer cell lines.

- Antimicrobial Activity : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Its mechanism includes disrupting bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : EIC may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

The biological activities of EIC can be attributed to several mechanisms:

- Cell Cycle Arrest : EIC has been reported to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.

- Apoptosis Induction : The compound increases the Bax/Bcl-2 ratio, promoting apoptosis in malignant cells.

- Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and eventual cell death.

Research Findings

Recent studies have highlighted various aspects of EIC's biological activity:

Antitumor Studies

A study focusing on the cytotoxic effects of EIC revealed IC values ranging from 5.1 to 11.0 μM against different cancer cell lines, indicating its potent antitumor properties (Table 1).

| Cell Line | IC (μM) | Effect Observed |

|---|---|---|

| MGC-803 | 5.1 | Proliferation inhibition |

| HGC-27 | 7.6 | Induction of apoptosis |

| H1975 | 11.0 | Moderate cytotoxicity |

Antimicrobial Studies

EIC's antimicrobial properties were evaluated against various pathogens. It exhibited significant activity against:

- Staphylococcus aureus

- Escherichia coli

The compound's effectiveness was attributed to its ability to disrupt bacterial membranes, as demonstrated by its minimal inhibitory concentrations (MICs) (Table 2).

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Studies

- Case Study on Antitumor Activity : A clinical trial assessed the effects of EIC on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 30% of participants after a treatment regimen involving EIC.

- Case Study on Antimicrobial Efficacy : In a laboratory setting, EIC was tested against a panel of resistant bacterial strains. It showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option.

常见问题

Q. What are the optimal reaction conditions for synthesizing Ethyl Isoquinoline-3-carboxylate derivatives?

The synthesis typically involves multi-step reactions with precise temperature and solvent control. For example, a common route includes:

- Alkaline hydrolysis : Heating the ester derivative at 100°C in a dioxane/2M NaOH mixture for 16 hours to achieve deprotection .

- Cycloaddition reactions : Using arynes and thiazolo-2-pyridones under inert conditions to form fused isoquinoline structures, achieving yields up to 80% .

- Purification : Automated flash column chromatography with gradients of ethyl acetate/heptane (5–90%) ensures high purity .

Q. Which characterization techniques are critical for verifying this compound derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 165.0 ppm for carbonyl groups in CDCl₃) confirm regioselectivity and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed m/z values (e.g., C₂₉H₂₄NO₃S⁺: 466.1471 vs. 466.1478) to validate molecular formulas .

- Infrared (IR) spectroscopy : Peaks at 1738–1740 cm⁻¹ indicate ester carbonyl stretching .

Q. How can researchers optimize solvent selection for crystallization?

Slow evaporation of ethanol/CH₂Cl₂ (2:1 v/v) at room temperature yields high-quality single crystals suitable for X-ray diffraction. This method stabilizes intramolecular hydrogen bonds (e.g., C–H···O) and ensures screw-boat conformations in heterocyclic rings .

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in cycloaddition reactions?

- Molecular dynamics simulations : Analyze transition states and regioselectivity in [4+2] cycloadditions using density functional theory (DFT) .

- Docking studies : Model interactions with biological targets (e.g., antitumor agents) by correlating electronic properties (HOMO/LUMO energies) with experimental activity .

- Crystal structure data : Leverage atomic displacement parameters (Ų) to predict steric effects in substituted derivatives .

Q. What strategies resolve discrepancies in NMR data interpretation for complex derivatives?

- Variable-temperature NMR : Resolve dynamic effects in hindered rotations (e.g., aryl substituents) by analyzing splitting patterns at 298K vs. 323K .

- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals in fused heterocycles (e.g., thiazolo[2,3-a]isoquinolines) .

- Comparative analysis : Cross-reference chemical shifts with structurally analogous compounds (e.g., methyl vs. ethyl esters) to identify anomalies .

Q. How can conformational analysis inform drug design for this compound-based compounds?

- X-ray crystallography : Determine screw-boat conformations (e.g., 64.76° dihedral angles between phenyl and pyrrole rings) to optimize binding affinity .

- Hydrogen-bonding networks : Stabilize bioactive conformations by introducing intramolecular C–H···O interactions .

- Thermogravimetric analysis (TGA) : Assess thermal stability for derivatives intended as electroluminescent materials .

Q. What are the ethical considerations in handling hazardous intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。